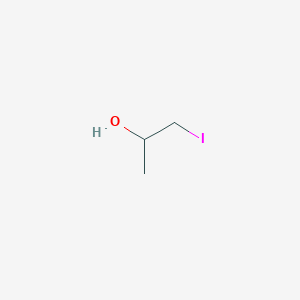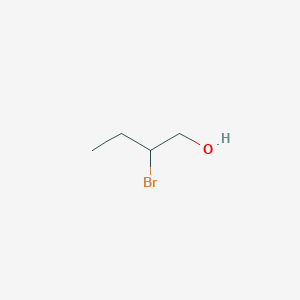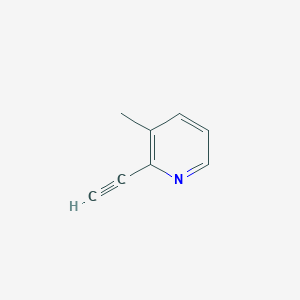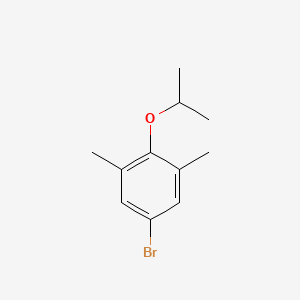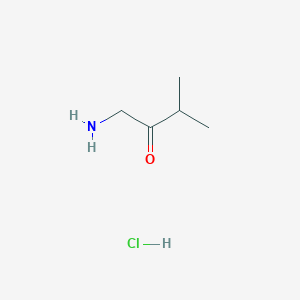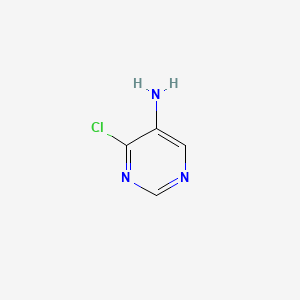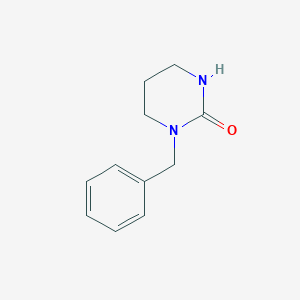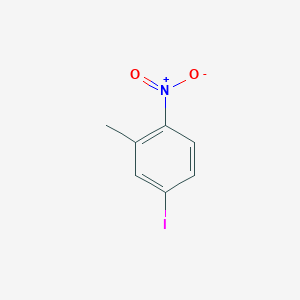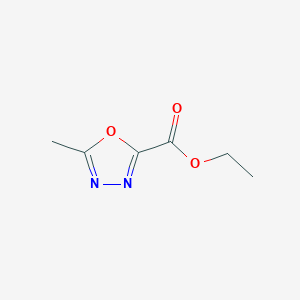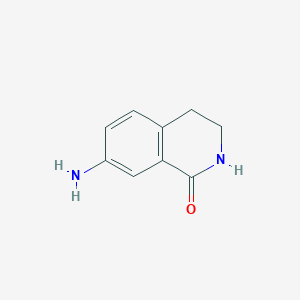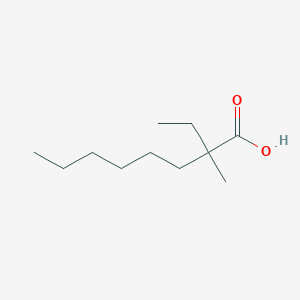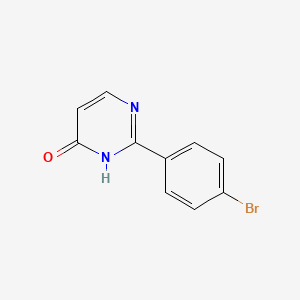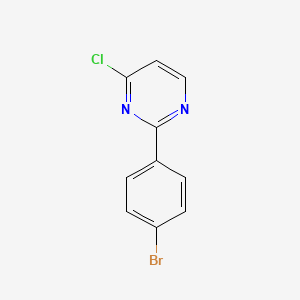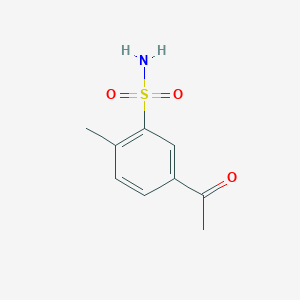
5-Acetyl-2-methylbenzenesulfonamide
説明
5-Acetyl-2-methylbenzenesulfonamide (CAS No. 70958-70-2) is an organic compound with the following properties:
- Molecular Formula : C~9~H~11~NO~3~S
- Molecular Weight : 213.25 g/mol
- MDL Number : MFCD09907778
Synthesis Analysis
The synthetic route for this compound involves acetylation of 2-methylbenzenesulfonamide. Detailed procedures and conditions can be found in relevant literature.
Molecular Structure Analysis
The molecular structure of 5-Acetyl-2-methylbenzenesulfonamide consists of an acetyl group (CH~3~CO-) attached to the nitrogen atom of the sulfonamide functional group (SO~2~NH~2~). The sulfonamide moiety imparts water solubility and biological activity.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including acylation, nucleophilic substitution, and amidation. Investigating its reactivity with different reagents and conditions is essential for understanding its behavior.
Physical And Chemical Properties Analysis
- Boiling Point : Information on the boiling point is not readily available.
- GHS Pictogram : Not specified.
- Signal Word : Not specified.
- Precautionary Statements : Not specified.
- UN Number : Not assigned.
- Hazard Statements : Not specified.
- Packing Group : Not specified.
科学的研究の応用
Antimicrobial Activities
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Sulfonamide compounds, including 5-Acetyl-2-methylbenzenesulfonamide, have been synthesized and their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus have been evaluated .
- Methods of Application : The antibacterial properties of the drugs were studied using molecular docking research. The synthesized compounds were characterized using spectral analysis. Antibacterial activities of synthesized derivates were determined against E. coli, P. aeruginosa, and S. aureus with minimum inhibitory concentration (MIC) by using the broth microdilution method .
- Results : All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The MIC value for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .
Synthesis of New Pyridines
- Scientific Field : Organic Chemistry .
- Application Summary : A novel quinoline-based dendrimer-like ionic liquid was used to synthesize new pyridines with a sulfonamide moiety .
- Methods of Application : The catalytic performance of the ionic liquid was investigated in the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism under mild reaction conditions .
- Results : All target molecules were achieved in short reaction times and high yields .
Anticholinesterase Activity
- Scientific Field : Medicinal Chemistry .
- Application Summary : The presence of a 5-styryl arm on the 2-acetyl-4-(methylbenzene)sulfonamide scaffold resulted in significant anticholinesterase activity .
- Methods of Application : The methods of application or experimental procedures for this application are not specified in the source .
- Results : These styryl derivatives also exhibited significant antioxidant activities in the DPPH and NO free radical scavenging assays .
Synthesis of Pazopanib Hydrochloride
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : 5-Acetyl-2-methylbenzenesulfonamide is used in the synthesis of Pazopanib hydrochloride, a medication used to treat renal cell carcinoma .
- Methods of Application : N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine is allowed to react with 5-amino-2-methylbenzenesulfonamide in refluxing acidified (4 M HCl) isopropanol for 10–12 hours .
- Results : Pazopanib hydrochloride salt is prepared in 97% yield .
Synthesis of New Pyridines with Sulfonamide Moiety
- Scientific Field : Organic Chemistry .
- Application Summary : A novel quinoline-based dendrimer-like ionic liquid was used to synthesize new pyridines with a sulfonamide moiety .
- Methods of Application : The catalytic performance of the ionic liquid was investigated in the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism under mild reaction conditions .
- Results : All target molecules were achieved in short reaction times and high yields .
Safety And Hazards
Safety data, including toxicity, flammability, and environmental impact, should be evaluated. Consult relevant safety sheets and regulatory guidelines for handling precautions.
将来の方向性
Research avenues for 5-Acetyl-2-methylbenzenesulfonamide include:
- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Structural Elucidation : Further characterize its crystal structure and solid-state properties.
Remember that this analysis is based on available information, and further research is crucial for a comprehensive understanding of this compound. For detailed references and experimental data, consult relevant scientific literature123.
特性
IUPAC Name |
5-acetyl-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-6-3-4-8(7(2)11)5-9(6)14(10,12)13/h3-5H,1-2H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBJXKVZKYRFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504577 | |
| Record name | 5-Acetyl-2-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-methylbenzenesulfonamide | |
CAS RN |
70958-70-2 | |
| Record name | 5-Acetyl-2-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

